2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane: is an organosilicon compound with the molecular formula C9H22Si3 . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptamethyltrisilane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the reaction of vinyl-containing precursors with heptamethyltrisilane. One common method is the hydrosilylation reaction, where a vinylsilane reacts with heptamethyltrisilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated silanes.
Substitution: Functionalized silanes with various substituents.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to interact with different biological and chemical systems. The heptamethyltrisilane backbone provides stability and enhances the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethynyl-1,1,1,2,3,3,3-heptamethyltrisilane
- 1,1,1,2,3,3,3-heptamethyltrisilane
- Cyclohexene, 2-ethenyl-1,3,3-trimethyl-
Comparison: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethynyl and trimethyl counterparts. The vinyl group allows for a broader range of chemical modifications and applications, making it more versatile in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
13029-88-4 |
---|---|
Molekularformel |
C9H24Si3 |
Molekulargewicht |
216.54 g/mol |
IUPAC-Name |
ethenyl-methyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si3/c1-9-12(8,10(2,3)4)11(5,6)7/h9H,1H2,2-8H3 |
InChI-Schlüssel |
LUPHOZLADYUVCL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.